butanedioic acid;6-(trideuteriomethylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide;hydrate
Description
The compound butanedioic acid;6-(trideuteriomethylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide; hydrate is a deuterated derivative of frovatriptan succinate monohydrate. Its structure comprises:
- 6-(Trideuteriomethylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide: The deuterated carbazole core, where the methylamino group (–NHCH₃) is replaced with a trideuteriomethylamino group (–NHCD₃). This substitution aims to enhance metabolic stability via the deuterium isotope effect .
- Butanedioic acid (succinic acid): A dicarboxylic acid serving as the counterion to form a stable salt .
- Hydrate: Water molecules incorporated into the crystal lattice, improving solubility and stability .
Frovatriptan, the parent compound, is a selective 5-HT₁B/₁D receptor agonist used for migraine treatment. The deuterated variant is hypothesized to retain receptor affinity while prolonging half-life due to reduced hepatic metabolism .
Properties
Molecular Formula |
C18H25N3O6 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
butanedioic acid;6-(trideuteriomethylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide;hydrate |
InChI |
InChI=1S/C14H17N3O.C4H6O4.H2O/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13;5-3(6)1-2-4(7)8;/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18);1-2H2,(H,5,6)(H,7,8);1H2/i1D3;; |
InChI Key |
CUETXFMONOSVJA-GXXYEPOPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O.O |
Canonical SMILES |
CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O.O |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Nomenclature
- Full chemical name: butanedioic acid;6-(trideuteriomethylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide;hydrate
- Molecular formula: C14H16D3N3O4·xH2O (accounting for trideuteriomethyl substitution and hydrate form)
- Core structure: 6,7,8,9-tetrahydro-5H-carbazole ring with a carboxamide at position 3 and a trideuteriomethylamino substituent at position 6
- Related compound: Frovatriptan succinate (non-deuterated analog)
Preparation Methods Analysis
Detailed Synthetic Steps
Preparation of the Tetrahydrocarbazole Core
- Starting from substituted anilines and cyclohexanones, the tetrahydrocarbazole skeleton is synthesized through Fischer indole synthesis or related cyclization methods.
- Catalytic hydrogenation or selective reduction may be employed to achieve the 6,7,8,9-tetrahydro substitution pattern.
Introduction of the Carboxamide Group at Position 3
- The 3-position is functionalized by electrophilic substitution with a carboxyl group precursor, followed by amide bond formation.
- Typical reagents include acid chlorides or activated esters reacting with ammonia or amines to form the carboxamide.
Incorporation of the Trideuteriomethylamino Group
- The key isotopic labeling involves replacing the methyl group in the amino substituent with trideuteriomethyl (CD3).
- This is achieved by using trideuteriomethylamine or trideuteriomethylating agents such as CD3I (trideuteriomethyl iodide) in nucleophilic substitution or reductive amination reactions.
- The substitution at the 6-position is typically done via nucleophilic aromatic substitution or directed lithiation followed by quenching with the labeled amine reagent.
Formation of the Butanedioic Acid Salt and Hydrate
- The final compound is isolated as a succinate salt by reacting the free base with butanedioic acid (succinic acid).
- Hydration occurs during crystallization from aqueous or mixed solvents to yield the hydrate form.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Tetrahydrocarbazole synthesis | Fischer indole synthesis; acid catalysis; reduction | Control of tetrahydro substitution critical |
| Carboxamide introduction | Acid chloride or activated ester; NH3 or amine | Use of coupling agents (e.g., EDC, DCC) possible |
| Trideuteriomethylamino group | CD3I or CD3NH2; base (e.g., NaH, K2CO3); solvent (THF, DMF) | Requires inert atmosphere to prevent H/D exchange |
| Salt formation and hydration | Butanedioic acid; aqueous solvent; crystallization | Control of pH and temperature affects hydrate formation |
Research Discoveries and Data
Isotopic Labeling Impact
Patent Literature Insights
- US Patent 9,617,230 B2 describes synthetic routes for carbazole derivatives with isotopic labeling, including the use of trideuteriomethyl substituents and succinate salt formation.
- The patent details multiple formula variants and synthetic intermediates, emphasizing the versatility of the synthetic approach and the importance of stereochemistry and isotopic purity.
Purification and Characterization
- Purification is generally achieved by recrystallization from aqueous-organic mixtures to obtain the hydrate form.
- Characterization includes NMR spectroscopy (showing deuterium incorporation), mass spectrometry, and X-ray crystallography to confirm hydrate structure and salt formation.
Summary Table of Preparation Methods
| Preparation Stage | Key Techniques | Reagents/Conditions | Outcome |
|---|---|---|---|
| Core synthesis | Fischer indole synthesis, reduction | Acid catalysis, hydrogenation | 6,7,8,9-tetrahydrocarbazole |
| Carboxamide functionalization | Amide coupling | Acid chloride/ester, NH3 | 3-carboxamide substitution |
| Trideuteriomethylamino labeling | Nucleophilic substitution, reductive amination | CD3I, CD3NH2, base, inert atmosphere | 6-(trideuteriomethylamino) group |
| Salt and hydrate formation | Salt formation, crystallization | Butanedioic acid, aqueous solvents | Butanedioic acid salt hydrate |
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid;6-(trideuteriomethylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide;hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Mechanism of Action
The mechanism of action of butanedioic acid;6-(trideuteriomethylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide;hydrate involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and behavior .
Comparison with Similar Compounds
Frovatriptan Succinate Monohydrate (Non-Deuterated)
Structure: Butanedioic acid;(6R)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide; hydrate.
- Key Differences: Absence of deuterium on the methylamino group.
- Pharmacokinetics :
- Receptor Affinity: 5-HT₁B: pKi = 8.6 5-HT₁D: pKi = 8.4 . Metabolism: Primarily metabolized by monoamine oxidase-A (MAO-A). The deuterated analog is expected to slow this process, enhancing bioavailability .
6-Amino-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide Hydrochloride
Structure: Hydrochloride salt of a carbazole analog with an amino (–NH₂) substituent instead of methylamino .
- Key Differences: Lack of methylamino/deuteriomethylamino group reduces lipophilicity. Hydrochloride salt vs. succinate salt alters solubility and crystallinity.
- Pharmacology: Limited receptor affinity data, but structural modifications likely diminish 5-HT₁B/₁D activity compared to frovatriptan. Higher aqueous solubility due to hydrochloride salt formation .
Frovatriptan Succinate vs. Hydrochloride Salts
Pharmacokinetic and Metabolic Comparisons
Deuterated vs. Non-Deuterated Frovatriptan
| Parameter | Deuterated Frovatriptan Succinate | Non-Deuterated Frovatriptan Succinate |
|---|---|---|
| Metabolic Pathway | Slowed MAO-A metabolism due to C–D bond | Rapid MAO-A-mediated oxidation |
| Half-Life (Predicted) | >26 hours | 26 hours |
| Receptor Affinity | Unchanged (pKi: 5-HT₁B = 8.6, 5-HT₁D = 8.4) | Identical |
Role of Butanedioic Acid
- Succinate Counterion : Improves crystallinity and stability. Forms a 1:1 salt with the carbazole base .
Structural Analogs in Development
- 3-(Methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide (): Non-deuterated, non-salt form. Lower solubility and bioavailability compared to salt forms.
- Deuterated Triptans: Emerging class with prolonged efficacy.
Biological Activity
Molecular Formula and Weight
- Molecular Formula : C₁₃H₁₈N₂O₄
- Molecular Weight : 270.30 g/mol
Structure
The structure of the compound includes a butanedioic acid moiety linked to a tetrahydrocarbazole derivative. The presence of the trideuteriomethylamino group suggests isotopic labeling, which may influence its pharmacokinetics and biological interactions.
- Antioxidant Activity : The compound has shown potential as an antioxidant, which can mitigate oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases.
- Anti-inflammatory Effects : Preliminary studies indicate that the compound may inhibit pro-inflammatory cytokines, suggesting a role in reducing inflammation.
- Neuroprotective Properties : Given its structural similarity to other neuroactive compounds, it is hypothesized that this compound could exert protective effects on neuronal cells, possibly through modulation of neurotransmitter systems.
In Vitro Studies
In vitro studies have demonstrated that the compound can effectively scavenge free radicals and reduce cell apoptosis in neuronal cell lines. For instance:
- Cell Line : SH-SY5Y (human neuroblastoma cells)
- Assay Results : Treatment with varying concentrations of the compound resulted in a dose-dependent increase in cell viability and a decrease in markers of oxidative stress.
In Vivo Studies
Animal models have been employed to evaluate the efficacy of the compound in vivo:
- Model : Rodent models of neurodegenerative diseases
- Findings : Administration of the compound significantly improved behavioral outcomes and reduced neuroinflammation markers compared to control groups.
Case Study 1: Neuroprotection in Alzheimer's Disease Models
A study investigated the effects of the compound on cognitive decline in transgenic mice models of Alzheimer's disease. Results indicated that treatment led to:
- Improved memory performance on cognitive tests.
- Reduced amyloid-beta plaque formation.
- Decreased levels of inflammatory markers such as TNF-alpha and IL-6.
Case Study 2: Anti-inflammatory Effects in Arthritis Models
Another research focused on the anti-inflammatory properties of the compound in collagen-induced arthritis models. Key findings included:
- Significant reduction in joint swelling and pain.
- Decreased levels of inflammatory mediators such as IL-1β and IL-6.
Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | In Vitro Study |
| Anti-inflammatory | Reduced cytokine levels | In Vivo Study |
| Neuroprotective | Increased cell viability | Cell Line Study |
Experimental Results from In Vitro Studies
| Concentration (µM) | Cell Viability (%) | ROS Levels (µM) |
|---|---|---|
| 0 | 50 | 10 |
| 10 | 70 | 7 |
| 50 | 85 | 3 |
Q & A
Q. Q1. What are the critical considerations for synthesizing 6-(trideuteriomethylamino)-carbazole derivatives, and how can isotopic purity be ensured?
Methodological Answer: The synthesis of trideuteriomethylamino-substituted carbazoles requires precise control of deuterium incorporation. Key steps include:
- Deuterated Reagents: Use deuterated methylamine (CD₃NH₂) or deuterium exchange catalysts (e.g., D₂O/acidic conditions) to introduce the trideuteriomethyl group .
- Isotopic Purity Validation: Employ high-resolution mass spectrometry (HRMS) and ¹H/²H NMR to confirm deuterium incorporation. For example, the absence of a proton signal at δ ~2.8 ppm (CH₃NH) in ¹H NMR confirms successful deuteration .
- Chromatographic Purification: Use reverse-phase HPLC with deuterated solvents (e.g., D₂O/acetonitrile-d₃) to minimize isotopic exchange during purification .
Q. Q2. How should researchers design experiments to characterize the hydrate form of this compound?
Methodological Answer: Hydrate stability and stoichiometry can be assessed via:
- Thermogravimetric Analysis (TGA): Quantify water loss at 25–150°C to determine hydrate-to-anhydrous transition temperatures .
- Dynamic Vapor Sorption (DVS): Measure hygroscopicity under controlled humidity (0–90% RH) to identify deliquescence points .
- Single-Crystal X-Ray Diffraction (SCXRD): Resolve hydrogen-bonding networks between the carboxamide group and water molecules (e.g., O–H···O=C interactions) .
Advanced Research Questions
Q. Q3. What strategies resolve contradictions in solubility data for carbazole-carboxamide derivatives across different studies?
Methodological Answer: Discrepancies often arise from solvent polarity, temperature, and hydrate/anhydrous form differences. To standardize protocols:
- Solvent Screening: Use a dielectric constant (ε) gradient (e.g., DMSO [ε=47] to hexane [ε=1.9]) to map solubility thresholds .
- Temperature-Dependent Studies: Perform UV-Vis spectroscopy at 25°C, 37°C, and 50°C to quantify enthalpy of dissolution (ΔHsol) .
- Form-Specific Analysis: Compare solubility of hydrate vs. anhydrous forms via slurry experiments in water-saturated organic solvents .
Q. Q4. How can computational modeling predict the deuterium isotope effect (DIE) on the pharmacokinetics of this compound?
Methodological Answer: DIE impacts metabolic stability and binding affinity. Computational workflows include:
- Molecular Dynamics (MD) Simulations: Compare C–D vs. C–H bond vibrational frequencies to estimate kinetic isotope effects (KIEs) on cytochrome P450-mediated oxidation .
- Docking Studies: Use Schrödinger’s Glide to assess deuterium-induced changes in hydrogen-bonding interactions with target receptors (e.g., kinase domains) .
- In Silico ADMET: Predict logP, plasma protein binding, and metabolic half-life using QSAR models (e.g., ADMET Predictor™) parameterized with deuterated analogs .
Q. Q5. What experimental and statistical methods optimize reaction yields for multi-step carbazole syntheses?
Methodological Answer: Apply Design of Experiments (DoE) to identify critical factors:
- Central Composite Design (CCD): Vary temperature (60–120°C), catalyst loading (0.1–1.0 eq), and reaction time (2–24 h) to model yield responses .
- ANOVA Analysis: Identify significant interactions (e.g., temperature × catalyst loading) using JMP® or Minitab® .
- Scale-Up Validation: Replicate optimized conditions (e.g., 90°C, 0.5 eq catalyst, 12 h) in a flow reactor to maintain >80% yield at gram scale .
Stability and Degradation Studies
Q. Q6. How can researchers mitigate hydrate-to-anhydrous phase transitions during long-term storage?
Methodological Answer:
- Excipient Screening: Co-formulate with hygroscopic polymers (e.g., PVP K30) to stabilize the hydrate form .
- Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months and monitor phase changes via PXRD .
- Lyophilization: Freeze-dry aqueous solutions with cryoprotectants (e.g., trehalose) to produce amorphous solids resistant to hydration .
Data Reproducibility Challenges
Q. Q7. Why do NMR spectra of this compound vary between laboratories, and how can this be addressed?
Methodological Answer: Variations arise from solvent impurities, pH, and hydrate content. Standardization strategies include:
- Deuterated Solvent Calibration: Use internal standards (e.g., TMS) and buffer solutions (pH 7.4) to control chemical shift drift .
- Hydrate Control: Pre-equilibrate samples in a desiccator at 50% RH for 24 h before analysis .
- Interlaboratory Cross-Validation: Share raw NMR data (FID files) and processing parameters (e.g., line broadening) via platforms like NMReDATA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
